1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that features a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-propyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
- 1-(2-furyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
- 1-(2-furyl)-N-[(1-butyl-1H-pyrazol-5-yl)methyl]methanamine
Uniqueness
1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of a furan ring and a propyl-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1856045-50-5 |
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Molecular Formula |
C12H18ClN3O |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H17N3O.ClH/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12;/h3-6,8,13H,2,7,9-10H2,1H3;1H |
InChI Key |
UPRWKNCHHUPIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CC=CO2.Cl |
Origin of Product |
United States |
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